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(S)-1-(2,3,6-Trifluorophenyl)ethanamine
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Overview
Description
(S)-1-(2,3,6-Trifluorophenyl)ethanamine is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3,6-Trifluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3,6-trifluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon to facilitate the reduction and amination steps in a single process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3,6-Trifluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility as a building block for more complex molecules is significant in drug discovery and development.
2.1 Synthesis of Cinacalcet
One notable application is in the synthesis of cinacalcet, a drug used to treat hyperparathyroidism and maintain bone density in patients with kidney disease. The synthesis involves using (S)-1-(2,3,6-Trifluorophenyl)ethanamine as a precursor to produce pharmacologically active compounds .
Table 2: Synthesis Pathways Involving this compound
Reaction Step | Intermediate Compound | Final Product |
---|---|---|
Step 1: Amine Formation | N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | Cinacalcet |
Step 2: Salt Formation | Cinacalcet Hydrochloride | Cinacalcet HCl |
Cosmetic Applications
In cosmetic formulation, this compound can be employed as an active ingredient due to its potential skin benefits. Its incorporation into topical formulations may enhance product stability and efficacy .
Table 3: Cosmetic Formulations Utilizing this compound
Product Type | Active Ingredient | Function |
---|---|---|
Moisturizer | This compound | Skin conditioning |
Anti-aging Cream | This compound | Antioxidant properties |
Mechanism of Action
The mechanism of action of (S)-1-(2,3,6-Trifluorophenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3,6-Trifluorophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.
1-(2,3,6-Trifluorophenyl)ethanol: A related compound with an alcohol group instead of an amine.
2,3,6-Trifluorophenylacetic acid: A compound with a carboxylic acid group.
Uniqueness
(S)-1-(2,3,6-Trifluorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and biological properties.
Biological Activity
(S)-1-(2,3,6-Trifluorophenyl)ethanamine, a member of the phenylethylamine class, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl substituents at the 2, 3, and 6 positions on the phenyl ring significantly influence its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C8H9F3N. The presence of three fluorine atoms enhances the compound's lipophilicity and alters its electronic properties, which may lead to increased binding affinities for various biological targets.
The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter receptors. The trifluoromethyl groups enhance its ability to penetrate biological membranes and bind selectively to specific receptors, particularly those involved in serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.
Neurotransmitter Interaction
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors:
- Binding Affinity : The trifluoromethyl substitution increases the compound's binding affinity to serotonin receptors compared to non-fluorinated analogs.
- Physiological Outcomes : Its role as a neurotransmitter analog suggests possible applications in pharmacological research aimed at addressing mood disorders and other neurological conditions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways related to cell survival .
- Antidepressant-like Effects : In animal models, this compound exhibited antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest its potential as an antidepressant candidate due to its ability to enhance serotonergic transmission .
- Inhibition of Inflammatory Cytokines : Research has shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This anti-inflammatory activity may have implications for treating inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound better, a comparison with similar compounds is provided below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-1-(2-Fluorophenyl)ethanamine | Contains a single fluorine atom | Less lipophilic compared to trifluorinated variants |
1-(3,4,5-Trifluorophenyl)ethanamine | Three fluorine atoms at different positions | May exhibit different pharmacological profiles due to positional effects |
2-(3,4,5-Trifluorophenyl)ethanamine | Similar trifluorination but different position | Potentially more active against certain receptors due to different electronic effects |
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1S)-1-(2,3,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
GDNMLHDFERVPLN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1F)F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)N |
Origin of Product |
United States |
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